Styrylphosphonic acid
Description
Chemical Identity and Structural Properties of Styrylphosphonic Acid
Molecular Structure Analysis
Atomic Connectivity and Bonding Configuration
This compound consists of a phenyl group bonded to a vinylphosphonic acid backbone (C₆H₅-CH=CH-PO₃H₂). The double bond between the two carbons in the vinyl group introduces rigidity, while the phosphonic acid moiety (-PO₃H₂) provides strong hydrogen-bonding capability. The molecular weight is 184.13 g/mol, with a tetrahedral geometry around the phosphorus atom. Atomic connectivity is confirmed via SMILES notation (C1=CC=C(C=C1)C=CP(=O)(O)O), which specifies the trans-configuration of the vinyl group relative to the phenyl substituent.
Stereochemical Considerations (E/Z Isomerism)
The vinyl double bond in this compound permits E/Z isomerism. According to the Cahn-Ingold-Prelog rules, the higher-priority groups on each carbon (phenyl vs. phosphonic acid) determine the configuration. In the (E)-isomer, the phenyl and phosphonic acid groups reside on opposite sides of the double bond, whereas the (Z)-isomer places them on the same side. Experimental data from related compounds, such as (E)-(4-methoxystyryl)phosphonic acid, show distinct ¹H NMR coupling constants (J = 17.4–21.9 Hz for trans-protons), confirming the prevalence of the E-configuration in synthesized samples.
Comparative Analysis with Analogous Vinylphosphonic Acids
Unlike simpler vinylphosphonic acid (C₂H₃PO₃H₂), this compound’s phenyl group enhances hydrophobicity and steric hindrance, reducing its solubility in polar solvents. The phenyl ring also delocalizes electron density into the vinyl group, altering the acidity of the phosphonic acid moiety (pKa ≈ 1.5–2.5 for styryl vs. 1.0–1.5 for vinyl). This difference impacts adsorption behavior on metal oxides, as demonstrated in cassiterite flotation studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- ¹H NMR : Protons on the vinyl group appear as doublets of doublets (δ 6.2–7.5 ppm, J = 16–22 Hz), while phenyl protons resonate as a multiplet (δ 7.1–7.5 ppm). The acidic -OH protons are typically broadened or absent due to exchange with D₂O.
- ³¹P NMR : The phosphorus atom in the phosphonic acid group resonates at δ 10–12 ppm, consistent with analogous organophosphonates.
Infrared (IR) and Raman Vibrational Profiles
- IR Spectroscopy : Strong absorption bands at 950–1250 cm⁻¹ correspond to P=O and P–O stretching vibrations. The vinyl C=C stretch appears at 1640–1680 cm⁻¹, while O–H stretches from the phosphonic acid group are observed at 2500–3300 cm⁻¹.
- Raman Spectroscopy : The phenyl ring’s breathing mode is detected at 1000 cm⁻¹, and the vinyl C=C stretch intensifies due to polarization effects.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) of this compound produces a parent ion at m/z 184.1 ([M-H]⁻). Characteristic fragments include m/z 77 (C₆H₅⁺) and m/z 63 (PO₃⁻), confirming the cleavage of the vinyl-phosphonic acid bond.
Crystallographic and Conformational Studies
Single-Crystal X-ray Diffraction Analysis
Although single-crystal data for this compound is limited, studies on its analogs, such as (E)-(2,6-difluorostyryl)phosphonic acid, reveal a planar geometry around the vinyl group with a C=C bond length of 1.34 Å. The phosphonic acid group adopts a staggered conformation to minimize steric clashes with the phenyl ring.
Powder Diffraction Patterns and Phase Purity
Powder XRD of this compound derivatives shows sharp peaks at 2θ = 15–25°, indicative of high crystallinity. Phase purity is confirmed by the absence of impurity peaks in samples synthesized via microwave-assisted methods.
Properties
Molecular Formula |
C8H9O3P |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI Key |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The palladium-catalyzed Heck coupling of aryl halides (e.g., 4-bromobenzotrifluoride) with vinyl phosphonic acid (VPA) directly yields (E)-styrylphosphonic acids under microwave or thermal conditions. The reaction employs Pd(P(tBu)₃)₂ (10 mol%) and N,N-dicyclohexylmethylamine (NCy₂Me) in anhydrous tetrahydrofuran (THF). Key advantages include:
-
Elimination of ester intermediates , avoiding harsh hydrolysis steps.
-
Functional group tolerance for electron-withdrawing (-CF₃, -F) and donating (-OMe) substituents.
-
Scalability to gram-scale reactions with consistent yields (e.g., 64% for 4-(trifluoromethyl)SPA).
Table 1: Representative Yields from Single-Step Heck Coupling
| Aryl Halide | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromobenzotrifluoride | (E)-(4-(trifluoromethyl)SPA) | 80 | >95 |
| 3,5-Difluoroiodobenzene | (E)-(2,6-difluoro-SPA) | 68 | 90 |
| 4-Methoxybromobenzene | (E)-(4-methoxy-SPA) | 31 | 85 |
Microwave irradiation (130°C, 7 min) accelerates kinetics, whereas traditional heating (65°C, 12–48 hr) suits larger batches. Post-synthesis purification involves acidic aqueous/organic extraction (5% HCl/ethyl acetate) and precipitation in dichloromethane (DCM).
Traditional Two-Step Ester Hydrolysis
Diethyl Vinylphosphonate Coupling and Hydrolysis
Prior to 2017, SPA synthesis relied on a two-step process :
-
Heck coupling of aryl halides with diethyl vinylphosphonate to form styryl phosphonate esters.
-
Ester hydrolysis using concentrated HCl or trimethylsilyl halides.
Limitations :
-
Low functional group tolerance due to acidic hydrolysis conditions (e.g., decomposition of methoxy groups).
-
Variable purity (70–85%) from byproducts like Diels-Alder dimers.
Table 2: Comparison of Single-Step vs. Two-Step Methods
| Parameter | Single-Step Heck Coupling | Two-Step Ester Hydrolysis |
|---|---|---|
| Steps | 1 | 2 |
| Typical Yield (%) | 31–80 | 20–60 |
| Purity (%) | 85–95 | 70–85 |
| Functional Group Scope | Broad | Limited |
Lewis Acid-Mediated Condensation (Historical Method)
Phosphorous Acid and Acetophenone Reaction
A 1997 patent (US5783730A) describes SPA synthesis via condensation of phosphorous acid (H₃PO₃) with acetophenone using Lewis acid catalysts (e.g., ZnCl₂, AlCl₃). The mechanism proceeds through a hydroxy adduct intermediate, acylated with acetic anhydride, followed by acetic acid elimination.
Key Observations :
-
Catalyst-dependent yields : ZnCl₂ (50% yield) vs. Zn(OAc)₂ (67%).
-
Purification challenges : Requires recrystallization (e.g., chloroform) to achieve 90% purity.
Table 3: Performance of Lewis Acid Catalysts
| Catalyst | SPA Yield (%) | Byproducts (%) |
|---|---|---|
| ZnCl₂ | 50 | 16 |
| Zn(OAc)₂ | 67 | 2 |
| AlCl₃ | 36 | 12 |
Emerging Applications and Method Adaptations
Scalability and Industrial Relevance
The single-step method’s compatibility with continuous flow reactors and low catalyst loading (1 mol% Pd) positions it as industrially viable. In contrast, the historical condensation method remains obsolete due to poor atom economy and hazardous byproducts (e.g., HCl) .
Chemical Reactions Analysis
Palladium-Catalyzed Heck Coupling
A single-step synthesis employs Pd(P( tBu)₃)₂-catalyzed coupling of vinyl phosphonic acid with aryl halides (X = Br, I) to yield (E)-styryl phosphonic acids. This method achieves 31–80% yields across diverse substrates, including electron-rich and electron-deficient aryl halides .
| Aryl Halide Substituent | Yield (%) | Purity (%) |
|---|---|---|
| 4-NO₂-C₆H₄ | 80 | 99 |
| 4-CH₃O-C₆H₄ | 62 | 95 |
| 3-Cl-C₆H₄ | 45 | 92 |
Hydrolysis and Stability
Styrylphosphonic acid undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Prolonged heating with 6 N HCl at 80°C cleaves P–O bonds, forming phosphoric acid derivatives. Electron-withdrawing substituents accelerate hydrolysis rates (2.5–9.5 h completion) .
-
Silylation-Mediated Hydrolysis : Bromotrimethylsilane (TMSBr) converts phosphonate esters to phosphonic acids via nucleophilic attack, followed by methanolysis. This method avoids side reactions in sensitive substrates .
Adsorption and Surface Interactions
This compound chemisorbs on rutile (TiO₂) surfaces through P–O–Ti bonds , as confirmed by FTIR and zeta potential measurements :
| FTIR Peak (cm⁻¹) | Assignment |
|---|---|
| 1613 → 1595 | C=C stretching (styryl group) |
| 1050 → 1042 | P=O stretching |
| 537 → 536 | Ti–O octahedral vibration |
Adsorption capacity reaches 1.2 µmol/m² at pH 4–6, driven by hydrogen bonding (P–O–H∙∙∙O–Ti) and ligand exchange .
Coordination with Rare Earth Elements (REEs)
This compound monoesters (SPA-ME) form complexes with Eu³⁺ and other REEs via P=O and C=C π-bond interactions . Liquid-liquid extraction studies reveal:
| Ligand Substituent | Dipole Moment (D) | Eu³⁺ Extraction Efficiency (%) |
|---|---|---|
| -CF₃ | 4.8 | 92 |
| -OCH₃ | 3.2 | 85 |
| -H | 2.6 | 78 |
DFT calculations show extraction strength inversely correlates with ligand dipole moment, favoring low-dipole ligands for stronger Eu³⁺ binding .
Esterification and Derivatization
Steglich esterification with DCC/DMAP converts this compound to monoesters (R = alkyl, aryl). This preserves the styrenic double bond while tuning solubility and dipole properties .
Representative reaction :
Stability Under Oxidative Conditions
The P–C bond resists oxidation up to 200°C, but prolonged exposure to H₂O₂ or MnO₂ degrades the phosphonic acid group to phosphate (PO₄³⁻) .
Scientific Research Applications
Synthesis of Styrylphosphonic Acid
This compound can be synthesized through several methods, with one prominent approach being the palladium-catalyzed Heck coupling reaction. This method involves the reaction of aryl halides with vinyl phosphonic acid to yield functionalized styrylphosphonic acids. The process has been optimized to achieve high yields and purity, making it a viable option for large-scale synthesis .
Applications in Materials Science
2.1 Coatings and Paints
this compound is utilized as a dispersant in water-borne paints and coatings. It enhances the stability of aluminum flakes in these formulations, which is critical for achieving desired aesthetic and performance characteristics . Additionally, it serves as a primer for aerospace coatings, contributing to improved adhesion and durability.
2.2 Photolithography
In the field of photolithography, this compound acts as a multifunctional additive. Its properties facilitate the formation of patterns on substrates used in microelectronics, thus playing a crucial role in the production of integrated circuits and other electronic components .
Applications in Organic Chemistry
3.1 Glycosylation Reactions
Recent studies have demonstrated that this compound derivatives can be employed as glycosyl donors in glycosylation reactions. For instance, recyclable polystyrene-supported phosphonic acid resins have been developed to synthesize immobilized glycosyl phosphonate donors. These donors can react with various nucleophiles to produce glycosides with high yields (up to 98%) while allowing for multiple cycles of reuse . This application is particularly valuable in the synthesis of complex carbohydrates and natural products.
3.2 Rare Earth Extraction
Styryl phosphonate monoesters derived from this compound have been introduced as novel extractants for rare earth elements such as lanthanum (III). This application highlights the compound's potential in solvent extraction processes, which are essential for resource recovery and recycling .
Biological Applications
This compound and its derivatives exhibit bioactive properties that make them suitable for various biomedical applications. Their structural similarity to phosphates allows them to interact with biological systems effectively:
- Drug Development : Styrylphosphonic acids are being explored as potential drug candidates due to their ability to target specific biological pathways.
- Bone Targeting : The affinity of phosphonic acids for calcium makes them promising candidates for bone-targeting drug delivery systems, enhancing the efficacy of treatments for bone-related diseases .
Case Studies
Mechanism of Action
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Comparison with Similar Compounds
Coordination Chemistry and MOF Performance
Table 2: Metal Coordination Behavior
- SP vs. Aliphatic Phosphonates: SP’s rigid styryl group promotes layered MOF architectures, while aliphatic phosphonates like vinylphosphonic acid form more flexible networks suited for ion transport .
- Thermal Stability: SP-based MOFs exhibit superior thermal stability (>300°C) due to aromatic π-stacking, whereas aliphatic analogs degrade at lower temperatures .
Performance in Mineral Flotation
Table 3: Flotation Efficiency of Phosphonic Acids
Environmental and Industrial Considerations
- Toxicity: SP is less toxic than triphenyl phosphate (a common plasticizer), which shows endocrine-disrupting effects in long-term studies .
- Cost-Effectiveness: SP’s synthesis via Heck coupling is costlier than conventional methods for phenylphosphonic acid but justified by its superior performance in niche applications like MOFs and flotation .
Q & A
Q. What are the standard methods for synthesizing and characterizing Styrylphosphonic acid in laboratory settings?
- Methodological Answer : this compound (SP) synthesis typically involves condensation reactions using phenylacetylene and phosphorus trichloride, followed by hydrolysis. Characterization requires multi-technique validation:
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, while NMR spectroscopy (¹H, ¹³C, ³¹P) confirms bonding and purity .
- Purity Assessment : High-performance liquid chromatography (HPLC) and UV-vis spectroscopy quantify impurities. Thermal gravimetric analysis (TGA) evaluates thermal stability .
Example data from a Cu-SP complex: Bond distances for Cu²⁺ coordination (1.908–2.165 Å) were validated via SCXRD and Rietveld refinement .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer : A tiered analytical approach is recommended:
- Primary Screening : FT-IR identifies functional groups (e.g., P=O stretching at ~1200 cm⁻¹). Elemental analysis (C, H, P) verifies stoichiometry .
- Advanced Validation : Mass spectrometry (MS) confirms molecular weight, while powder XRD assesses crystallinity. For metal complexes, electron paramagnetic resonance (EPR) probes metal-ligand interactions .
- Purity Protocols : Follow USP guidelines for reagent testing, including titration for acid content and spectrophotometric limits for contaminants .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : SP’s phosphonic acid group enables versatile coordination chemistry, making it suitable for:
- Metal-Organic Frameworks (MOFs) : SP acts as a linker for layered architectures (e.g., Cu-SP 2D networks) with applications in gas adsorption and catalysis .
- Surface Functionalization : SP forms stable monolayers on metal oxides (e.g., TiO₂), useful in corrosion inhibition and sensor design .
- Hybrid Materials : SP-based polymers exhibit proton conductivity for fuel cell membranes .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic and crystallographic data when analyzing metal-Styrylphosphonic acid complexes?
- Methodological Answer : Contradictions between techniques (e.g., NMR vs. XRD bond lengths) require systematic reconciliation:
- Cross-Validation : Compare XRD-derived bond distances with EXAFS (Extended X-ray Absorption Fine Structure) for metal-ligand coordination. For example, Cu-SP apical O bond lengths (1.908–1.996 Å) should align with EPR-derived geometry .
- Error Analysis : Quantify uncertainties in SCXRD refinement (e.g., R-factor thresholds) and NMR signal overlap. Use computational tools like DFT to model spectroscopic signatures .
- Case Study : In Cu-SP, distorted trigonal bipyramidal geometry was resolved by combining XRD, TGA, and IR data .
Q. What strategies are recommended for designing experiments to study the coordination chemistry of this compound with transition metals?
- Methodological Answer : Experimental design should account for:
- pH Control : SP’s coordination mode (monodentate vs. bridging) depends on pH. Use buffered solutions (pH 2–6) to stabilize specific protonation states .
- Solvent Selection : Water/organic solvent mixtures (e.g., ethanol-water) balance solubility and reactivity. Avoid solvents competing for metal coordination (e.g., DMSO) .
- In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction intermediates. For example, monitor Cu²⁺-SP complexation kinetics via time-resolved UV-vis .
Q. How should researchers approach toxicity and environmental impact assessments for this compound given limited ecotoxicological data?
- Methodological Answer : Leverage analog compounds and tiered testing:
- Read-Across Analysis : Use data from structurally similar phosphonates (e.g., phenylphosphonic acid) to predict acute toxicity. Apply QSAR models to estimate EC₅₀ values .
- Supplemental Testing : Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps .
- Environmental Fate : Assess soil mobility via column experiments and biodegradation using OECD 301B (CO₂ evolution test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
